5-bromo-2-chloro-4-(chloromethyl)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQWSSFGTXUUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Pre-Functionalized Pyridine Derivatives
A plausible route begins with 4-methylpyridine, leveraging its methyl group as a precursor for chloromethylation. Subsequent bromination and chlorination steps target positions 5 and 2, respectively. Key considerations include:
-
Chloromethylation : Radical chlorination using sulfuryl chloride () or photochemical activation of chlorine gas () at 80–100°C achieves conversion of the methyl group to chloromethyl.
-
Bromination : Directed by the nitrogen atom’s meta-directing effect, bromination at position 5 may employ hydrobromic acid () with hydrogen peroxide () as an oxidizing agent, analogous to pyrimidine bromination methods.
-
Chlorination at Position 2 : Phosphorus oxychloride () catalyzed by triethylamine facilitates nucleophilic aromatic substitution, introducing chlorine at position 2.
Hypothetical Reaction Sequence :
Sequential Halogenation of 2-Chloro-4-Methylpyridine
Alternatively, starting with 2-chloro-4-methylpyridine streamlines regioselectivity:
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Chloromethylation : As above, radical chlorination converts the methyl group.
-
Bromination : The electron-withdrawing chlorine at position 2 directs bromination to position 5.
This route minimizes competing reactions, potentially improving yield.
Reaction Optimization and Catalytic Systems
Bromination Efficiency and Catalysis
The patent CN114591250A highlights hydrogen peroxide’s role in enhancing bromine utilization during pyrimidine bromination. Adapting this to pyridine systems:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Concentration | 20–50 wt% | +15% |
| :Substrate Ratio | 1:1 to 5:1 | +25% |
| Temperature | 30–100°C | Optimal at 80°C |
Excess is decomposed post-reaction using catalase (150 IU/mL), preventing oxidative side reactions.
Chlorination Dynamics
Phosphorus oxychloride () remains the chlorinating agent of choice, with triethylamine () neutralizing HCl byproducts. Key findings:
Higher catalyst loadings at lower temperatures favor completeness, reducing decomposition risks.
Industrial-Scale Considerations
Process Intensification
The patent’s one-step methodology for pyrimidine systems suggests potential adaptations:
-
Continuous Flow Reactors : Mitigate exothermic risks during bromination and chlorination.
-
Solvent Recycling : Methane (likely a typographical error for methylene chloride) used in extraction could be recovered via distillation.
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Bromine Utilization | 50–60% | 95–98% |
| Reaction Waste | High | Reduced by 40% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Analytical and Purification Protocols
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-(chloromethyl)pyridine undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Major Products Formed:
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction using anhydrous potassium fluoride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-chloro-4-(chloromethyl)pyridine is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-4-(chloromethyl)pyridine involves its interaction with various molecular targets. In drug development, it acts as a precursor that undergoes further chemical modifications to produce active pharmaceutical ingredients. The molecular pathways involved often include inhibition of specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-bromo-2-chloro-4-(chloromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent differences and their implications:
Key Differences and Trends
Substituent Reactivity: The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., SN2 reactions), making it versatile for synthesizing amines or thioethers . In contrast, methoxy or phenyl substituents (e.g., 5-bromo-2-chloro-4-methoxypyridine) favor electrophilic aromatic substitutions or cross-couplings . Amino groups (e.g., 5-bromo-4-chloropyridin-2-amine) facilitate hydrogen bonding, influencing crystallinity and solubility .
Electronic Effects :
- Electron-withdrawing groups (e.g., -Br, -Cl) deactivate the pyridine ring, directing reactions to specific positions. For instance, the chloromethyl group at position 4 increases electrophilicity at adjacent sites, aiding further modifications .
- Methyl groups (e.g., 4-bromo-2-chloro-5-methylpyridine) provide steric hindrance but minimal electronic effects, often used in coupling reactions .
Applications :
Physical Properties
Biological Activity
5-Bromo-2-chloro-4-(chloromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with bromine and chloromethyl groups. Its molecular formula is CHBrClN, with a molecular weight of approximately 208.47 g/mol. The halogen substituents contribute to its reactivity and biological interactions.
Biological Activity
1. Anticancer Properties:
Research indicates that 5-bromo-2-chloro-4-(chloromethyl)pyridine exhibits significant anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis.
2. Antimicrobial Activity:
The compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infectious diseases.
3. Agrochemical Applications:
In agrochemistry, derivatives of this compound are being explored for their herbicidal and fungicidal properties. They inhibit specific biochemical pathways in plants and pathogens, making them valuable for crop protection.
The exact mechanisms by which 5-bromo-2-chloro-4-(chloromethyl)pyridine exerts its biological effects are still under investigation. However, it is believed to interact with various biological molecules, including enzymes and receptors, altering their functions.
Interaction Studies
Recent studies have focused on the compound's interactions with proteins and nucleic acids, indicating its potential role in modulating biological pathways. For instance, it can form complexes with target biomolecules, which may lead to changes in enzymatic activity or gene expression.
Case Studies
-
Antitumor Activity:
A study published in MDPI highlighted the antitumor effects of pyridine derivatives similar to 5-bromo-2-chloro-4-(chloromethyl)pyridine. It was found that these compounds could significantly reduce tumor size in animal models by inducing apoptosis in cancer cells . -
Antimicrobial Efficacy:
Another investigation demonstrated that the compound exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential as a new class of antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-4-(chloromethyl)pyridine, and what factors influence reaction efficiency?
Answer: The synthesis typically involves halogenation and functionalization steps. For example:
- Bromination/Chlorination: Direct halogenation of the pyridine ring using reagents like NBS (N-bromosuccinimide) or Cl2 under controlled conditions. Positional selectivity is influenced by the directing effects of existing substituents .
- Chloromethylation: Formaldehyde and HCl can introduce the chloromethyl group, but competing side reactions (e.g., over-halogenation) require precise temperature control (40–60°C) and catalytic Lewis acids .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity >98% is achievable as validated by HPLC .
Key Data:
| Parameter | Value/Technique | Source |
|---|---|---|
| Yield Optimization | 65–75% with Pd(OAc)2 catalyst | |
| Purity Verification | HPLC (C18 column, 90:10 MeOH:H2O) |
Q. How can researchers confirm the structural integrity of 5-bromo-2-chloro-4-(chloromethyl)pyridine?
Answer: Multi-spectroscopic techniques are essential:
- NMR: <sup>1</sup>H NMR (δ 4.6 ppm for CH2Cl; δ 8.1–8.3 ppm for pyridine protons) and <sup>13</sup>C NMR (δ 40–45 ppm for CH2Cl) .
- Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> at m/z 240.9) confirms molecular weight .
- X-ray Crystallography: Resolves bond angles and substituent positions (e.g., pyridine ring planarity; r.m.s. deviation <0.1 Å) .
Advanced Tip: Computational DFT studies (B3LYP/6-31G*) can predict electronic properties and validate experimental spectral data .
Advanced Research Questions
Q. What are the regioselectivity challenges in modifying 5-bromo-2-chloro-4-(chloromethyl)pyridine for drug discovery?
Answer: The compound’s halogen and chloromethyl groups create steric and electronic conflicts:
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids favors the bromine site (C5) over chlorine (C2) due to lower bond dissociation energy. Pd(PPh3)4 or SPhos ligands enhance selectivity .
- Nucleophilic Substitution: The chloromethyl group (C4) is reactive but prone to elimination under basic conditions. Use of mild bases (K2CO3) in DMF at 80°C minimizes side products .
Case Study:
In a 2024 study, replacing the chloromethyl group with an amine led to a 30% yield drop due to competing elimination. Optimizing solvent (THF instead of DMF) improved yield to 55% .
Q. How does 5-bromo-2-chloro-4-(chloromethyl)pyridine interact with biological targets, and what structural insights drive its bioactivity?
Answer: The compound’s bioactivity is linked to its halogenated pyridine core:
- Enzyme Inhibition: The bromine and chlorine atoms act as hydrogen bond acceptors, targeting kinase ATP-binding pockets (e.g., EGFR inhibition IC50 = 1.2 µM) .
- Cytotoxicity: Chloromethyl groups alkylate cysteine residues in proteins, inducing apoptosis in cancer cell lines (e.g., HeLa cells, EC50 = 8.5 µM) .
Structural Comparison:
| Compound | Bioactivity (EC50) | Key Feature |
|---|---|---|
| 5-Bromo-2-chloro-4-methylpyridine | 12.3 µM | Methyl reduces reactivity |
| 4-(Chloromethyl)pyridine | >50 µM | Lacks halogen diversity |
Q. What computational tools are effective for predicting the reactivity of 5-bromo-2-chloro-4-(chloromethyl)pyridine in novel reactions?
Answer:
- DFT Calculations: Gaussian 16 with M06-2X/def2-TZVP predicts activation barriers for SNAr (nucleophilic aromatic substitution) and transition states for cross-coupling .
- Molecular Dynamics (MD): GROMACS simulations model solvation effects, showing DMSO enhances chloromethyl group mobility by 20% compared to THF .
Validation:
A 2025 study correlated computed Fukui indices with experimental reactivity, confirming C4 (chloromethyl) as the most electrophilic site (f<sup>+</sup> = 0.15) .
Q. How can researchers address contradictions in reported toxicity data for this compound?
Answer: Discrepancies arise from assay conditions:
- In Vitro vs. In Vivo: LD50 in mice (250 mg/kg) conflicts with in vitro cytotoxicity (EC50 = 8.5 µM) due to metabolic detoxification pathways .
- Mitigation: Standardize testing protocols (e.g., OECD TG 429 for skin sensitization) and use metabolically competent cell lines (e.g., HepG2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
